(2E)-N-[3-(1-benzofuran-2-yl)propyl]-3-(thiophen-3-yl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-[3-(1-benzofuran-2-yl)propyl]-3-thiophen-3-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S/c20-18(8-7-14-9-11-22-13-14)19-10-3-5-16-12-15-4-1-2-6-17(15)21-16/h1-2,4,6-9,11-13H,3,5,10H2,(H,19,20)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXDUPHFCYIXQE-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)C=CC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)/C=C/C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-N-[3-(1-benzofuran-2-yl)propyl]-3-(thiophen-3-yl)prop-2-enamide is a synthetic organic molecule characterized by the presence of benzofuran and thiophene moieties. These structural components are known for their diverse biological activities, making this compound a candidate for various pharmacological applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features an amide bond linking a benzofuran derivative to a thiophene ring, which contributes to its biological properties.
Biological Activities
The biological activities of this compound have been explored in various studies, highlighting its potential in antimicrobial and anticancer applications.
Antimicrobial Activity
Research has indicated that benzofuran derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some related benzofuran compounds have been reported as low as 8 μg/mL against Mycobacterium tuberculosis .
Anticancer Activity
Benzofuran derivatives have also been investigated for their anticancer potential. For example, certain benzofuran-based compounds have demonstrated the ability to induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction . The specific activity of this compound in this context remains to be fully elucidated but is anticipated based on the behavior of structurally related compounds.
Case Studies and Research Findings
A review of the literature reveals several case studies focusing on the biological activities of benzofuran derivatives:
- Antimycobacterial Studies : A series of benzofuran derivatives were synthesized and tested against M. tuberculosis. Compounds with specific substitutions on the benzofuran ring showed promising results with MIC values indicating effective inhibition .
- Antifungal Activity : Compounds derived from benzofuran exhibited varying degrees of antifungal activity against pathogens such as Candida albicans. The structure–activity relationship (SAR) studies suggested that hydroxyl substitutions at specific positions on the benzofuran ring enhance antifungal efficacy .
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure | MIC (μg/mL) | Activity Type |
|---|---|---|---|
| Benzofuran A | Structure | 8 | Antimycobacterial |
| Benzofuran B | Structure | 4 | Antifungal |
| Benzofuran C | Structure | 10 | Anticancer |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogues
Key Observations:
Benzofuran’s oxygen atom may enhance hydrogen bonding compared to purely hydrocarbon substituents.
Acrylamide Substituent Position and Selectivity :
- The thiophen-3-yl group in the target compound differs from the more common thiophen-2-yl (e.g., ). This positional isomerism could alter binding affinity to thiophene-sensitive targets (e.g., ion channels or kinases).
- 4-Isobutylphenyl (in ) and 2-methylphenyl (in ) substituents prioritize lipophilicity, favoring blood-brain barrier penetration, whereas thiophene derivatives balance hydrophobicity and electronic interactions.
Impact of Halogenation and Sulfonamides :
- Chlorine and fluorine in increase electronegativity and metabolic resistance, whereas the sulfonamide in enhances aqueous solubility—a trade-off between bioavailability and target engagement.
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
- The target compound’s higher logP (3.8) compared to methylamino derivatives suggests improved membrane permeability but lower aqueous solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
